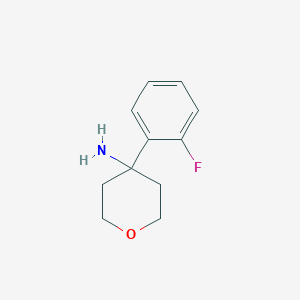

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine

Description

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is a fluorinated heterocyclic amine featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 2-fluorophenyl group.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

4-(2-fluorophenyl)oxan-4-amine |

InChI |

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 |

InChI Key |

QIRBMDMOSVNJCC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2F)N |

Origin of Product |

United States |

Preparation Methods

Halogenation of Tetrahydropyran-4-Carboxylic Acid

The halogenation step converts tetrahydropyran-4-carboxylic acid into its acid halide derivative, a critical precursor for subsequent amidation. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are preferred halogenating agents due to their efficiency in forming acyl chlorides. Reaction conditions typically involve temperatures of 0–150°C, with 1.0–5.0 mol equivalents of halogenating agent per mole of substrate. For example, using oxalyl chloride in dichloromethane at 20–110°C achieves near-quantitative conversion to tetrahydropyran-4-carbonyl chloride.

Amidation with 2-Fluoroaniline Derivatives

The acyl chloride intermediate reacts with 2-fluoroaniline or its derivatives to introduce the amine group. This step is conducted in polar aprotic solvents (e.g., THF, DCM) at −20–150°C, often with a base like triethylamine to neutralize HCl byproducts. A molar ratio of 1:1–1.2 (acyl chloride:amine) ensures complete conversion. Post-reaction purification via recrystallization or column chromatography yields 4-(2-fluorophenyl)tetrahydro-2H-pyran-4-amine with reported yields of 65–78%.

Nucleophilic Substitution on Tetrahydropyran Intermediates

Ring Formation via Cyclization

The tetrahydropyran ring is constructed using cyclization reactions. For instance, diols or epoxides derived from 4-cyanotetrahydropyran-4-carboxylic acid undergo acid-catalyzed cyclization at 30–130°C. Sulfuric acid or p-toluenesulfonic acid (pTSA) in tetrahydrofuran (THF) facilitates this step, producing 4-aminotetrahydropyran intermediates.

Fluorophenyl Group Introduction

Ullmann coupling or Buchwald–Hartwig amination attaches the 2-fluorophenyl group to the tetrahydropyran amine. Copper(I) iodide or palladium catalysts enable coupling between 4-iodotetrahydropyran-4-amine and 2-fluorophenylboronic acid. Optimal conditions include:

This method achieves yields of 70–85% but requires rigorous exclusion of moisture.

Hydrolysis of 4-Cyanotetrahydropyran Derivatives

Acid-Mediated Hydrolysis

4-Cyanotetrahydropyran-4-carboxylic acid undergoes hydrolysis in concentrated HCl or H₂SO₄ at 80–120°C to yield tetrahydropyran-4-carboxylic acid. Subsequent decarboxylation at 185°C produces tetrahydropyran-4-amine, though this high-temperature step limits yield (64%).

Functionalization with 2-Fluorophenyl Reagents

The amine intermediate reacts with 2-fluorobenzaldehyde via reductive amination using NaBH₃CN or H₂/Pd-C. Methanol or ethanol solvents at 25–60°C provide moderate yields (55–68%).

Reductive Amination of Ketone Precursors

Synthesis of 4-Oxotetrahydropyran

4-Oxotetrahydropyran is prepared via oxidation of tetrahydropyran-4-ol using Jones reagent (CrO₃/H₂SO₄) or Dess–Martin periodinane.

Reductive Coupling with 2-Fluoroaniline

The ketone undergoes reductive amination with 2-fluoroaniline in the presence of NaBH₃CN or BH₃·THF. Methanol as a solvent at 50°C for 12 hours yields the target compound with 60–72% efficiency.

Multi-Step Synthesis via Protective Group Strategies

THP Protection-Deprotection

Tetrahydropyran-4-amine is protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran and pTSA. The protected amine then undergoes Suzuki–Miyaura coupling with 2-fluorophenylboronic acid. Final deprotection with HCl in dioxane removes the THP group, yielding the product.

Optimization Metrics

Comparative Analysis of Methods

| Method | Key Reagents | Temperature Range | Yield (%) | Scalability |

|---|---|---|---|---|

| Halogenation-Amidation | SOCl₂, 2-fluoroaniline | −20–150°C | 65–78 | High |

| Nucleophilic Substitution | Pd(OAc)₂, Xantphos | 100°C | 70–85 | Moderate |

| Hydrolysis-Decarboxylation | HCl, H₂SO₄ | 80–185°C | 55–64 | Low |

| Reductive Amination | NaBH₃CN, 2-fluorobenzaldehyde | 50°C | 60–72 | Moderate |

| THP Protection | 3,4-dihydro-2H-pyran, HCl | 25–100°C | 80–90 | High |

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Research indicates that 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine may exhibit significant biological activity, particularly in the following areas:

- Anticancer Activity : Compounds with similar structures have been associated with various biological activities, including anticancer properties. The unique arrangement of functional groups in this compound could influence its interaction with cancer cells, potentially leading to novel therapeutic strategies.

- Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activity. The structural characteristics that enhance its reactivity may contribute to its ability to inhibit viral replication or activity.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves several chemical reactions, often utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Understanding the synthesis pathways is crucial for optimizing its production for research purposes.

Interaction Studies : Detailed studies are required to elucidate how this compound interacts with specific receptors or enzymes. These studies are essential for understanding the mechanisms by which the compound exerts its biological effects. For instance, examining its binding affinity to various targets can provide insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the tetrahydropyran ring provides structural stability. This combination allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Fluorophenyl Isomers

- 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine (CAS 870846-04-1): Molecular Formula: C₁₁H₁₄FNO Molar Mass: 195.23 g/mol Key Properties: Density 1.135 g/cm³, predicted boiling point 280.8°C, pKa 8.69 . Applications: Used as a building block in drug discovery, particularly for proteasome inhibitors and androgen receptor antagonists .

Chloro and Bromo Derivatives

- 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine (CAS 1017451-67-0): Molecular Formula: C₁₁H₁₄ClNO Molar Mass: 211.69 g/mol Applications: Similar synthetic utility but with increased lipophilicity due to the chloro group, which may improve membrane permeability .

Electron-Withdrawing and Donating Substituents

Trifluoromethyl Derivatives

Methoxy Derivatives

- [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine (CAS 440087-51-4): Molecular Formula: C₁₃H₁₉NO₂ Molar Mass: 221.30 g/mol Comparison: The methoxy group acts as an electron donor, which may alter electronic distribution and solubility compared to fluorinated analogs .

Structural Isomers and Stereoisomers

- (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine (CAS 911826-56-7): Molecular Formula: C₁₁H₁₅NO Molar Mass: 177.24 g/mol Comparison: The phenyl group at the 2-position (vs. 4-position in the target compound) introduces distinct steric and conformational effects, impacting receptor interactions .

Physicochemical and Pharmacological Insights

Stability and Reactivity

- Fluorinated derivatives (e.g., 4-fluorophenyl) generally exhibit superior metabolic stability compared to non-halogenated analogs. However, certain fluorinated oxazolidinone derivatives (e.g., compounds 1a and 1b in ) degrade in acidic environments, suggesting sensitivity to gastric conditions .

Data Tables

Table 1: Key Properties of Selected Analogs

Biological Activity

4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine is an organic compound characterized by its unique molecular structure, which includes a tetrahydro-2H-pyran ring and a fluorophenyl substituent. The presence of the fluorine atom is significant as it can enhance the compound's biological interactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNO. Its structure features:

- A tetrahydro-2H-pyran ring

- A 2-fluorophenyl group at the fourth position

- An amine functional group

This arrangement contributes to its distinct chemical reactivity and potential biological activity, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in areas such as:

- Antiviral properties

- Anticancer effects

These activities are often attributed to the compound's ability to interact with various biological targets, including receptors and enzymes.

The biological effects of this compound are believed to be mediated through:

- Receptor Interaction : The compound may modulate the activity of specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, altering metabolic processes within cells.

Further interaction studies are essential to elucidate these mechanisms fully.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation across various cell lines.

In a comparative study, a derivative of tetrahydropyran demonstrated significant cytotoxicity against human cancer cell lines, suggesting that the presence of the tetrahydropyran moiety enhances anticancer activity .

Antiviral Studies

In antiviral research, compounds with structural similarities have been evaluated for their efficacy against viral infections. For example, some derivatives have been tested against HIV and other viruses, showing varying degrees of effectiveness based on their structural modifications. The fluorine substitution has been noted to increase potency in some cases .

Table 1: Biological Activity Comparison

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antiviral | Moderate |

| Similar Tetrahydropyran Derivative | Anticancer | High |

| Quinoline-based Compound | Antiviral | High |

Table 2: Interaction Studies Summary

| Study Type | Target | Outcome |

|---|---|---|

| Enzyme Inhibition | Protease | Significant inhibition |

| Receptor Modulation | Serotonin Receptors | Modulated signaling |

| Cytotoxicity Assay | Cancer Cell Lines | Induced apoptosis |

Q & A

Basic: What synthetic routes are commonly used to prepare 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-amine, and what factors influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, fluorophenyl groups can be introduced via palladium-catalyzed cross-coupling or direct fluorination of precursor aromatic rings. Critical factors include:

- Reagent selection : Use of lithium aluminum hydride (LiAlH4) for amine reduction or borane-THF for selective functionalization .

- Catalysts : Palladium complexes (e.g., Pd(PPh3)4) for coupling reactions, as seen in related fluorophenyl pyran derivatives .

- Solvent systems : Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis of intermediates .

- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like over-fluorination or ring-opening .

Yields (>60%) and purity (>90%) are optimized via column chromatography (SiO2, pentane/EtOAc gradients) .

Advanced: How can the fluorine substituent's position (e.g., 2- vs. 4-fluoro) affect the compound's bioactivity?

Answer:

Comparative studies using isomeric fluorophenyl analogs are key:

- Structural analysis : X-ray crystallography (e.g., C–F bond angles, dihedral angles) reveals how fluorine placement alters molecular conformation and hydrogen-bonding potential .

- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate fluorine position with IC50 values. For example, 2-fluoro derivatives may enhance membrane permeability due to reduced polarity .

- Computational modeling : Density functional theory (DFT) predicts electrostatic potential maps to identify fluorine’s role in binding affinity .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR : Assign peaks using coupling constants (e.g., <sup>3</sup>JH-F ~20 Hz for ortho-fluorine) .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated for fluorophenyl-pyran derivatives with triclinic crystal systems (space group P1) .

- HPLC-MS : Confirms purity (>95%) and molecular weight (e.g., [M+H]<sup>+</sup> at m/z 224.1) .

Advanced: How do pH and solvent conditions influence the compound’s stability?

Answer:

- pH-dependent degradation : Under acidic conditions (pH <3), the tetrahydropyran ring may undergo hydrolysis, forming carboxylic acid derivatives. At pH >10, amine deprotonation can reduce solubility .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, while protic solvents (e.g., MeOH) accelerate degradation. Stability studies should use UV-Vis or LC-MS to monitor degradation products .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluorobenzene derivatives) .

- Waste disposal : Collect halogenated byproducts separately for incineration or professional waste management .

Advanced: How can computational methods predict biological interactions, and how are these models validated?

Answer:

- Molecular docking : Software like AutoDock Vina simulates binding to targets (e.g., G-protein-coupled receptors). Validation involves comparing predicted binding poses with crystallographic data (e.g., RMSD <2.0 Å) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Experimental validation via surface plasmon resonance (SPR) confirms binding kinetics .

Basic: How is purification optimized using column chromatography?

Answer:

- Stationary phase : Silica gel (60–120 mesh) with pentane/EtOAc (4:1) for optimal separation .

- Detection : TLC (Rf ~0.3 under UV 254 nm) identifies fractions.

- Yield improvement : Pre-adsorption of crude product onto silica before loading reduces tailing .

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293) and control compounds to minimize variability .

- Purity verification : LC-MS or elemental analysis ensures compound integrity (>99% purity) .

- Structural analogs : Test fluorophenyl derivatives with varying substituents to isolate positional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.